molecular formula C13H14N4O2S B3892668 N-(anilinocarbonothioyl)histidine

N-(anilinocarbonothioyl)histidine

Cat. No.: B3892668
M. Wt: 290.34 g/mol
InChI Key: VNJYWYZOAOWLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Anilinocarbonothioyl)histidine is a thiourea derivative combining a histidine backbone with an anilinocarbonothioyl moiety. Synthesis of analogous thiourea derivatives, such as N-(anilinocarbonothioyl) benzamides, involves coupling substituted anilines with thiocarbonyl precursors under controlled conditions, as demonstrated by Venkatesh and Pandeya (2009) . The antioxidant efficacy of such compounds is influenced by substituents on the aromatic ring and the heterocyclic core, as seen in related studies .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phenylcarbamothioylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12(19)11(6-10-7-14-8-15-10)17-13(20)16-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,14,15)(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYWYZOAOWLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives with Aromatic/Heterocyclic Substituents

Venkatesh and Pandeya (2009) synthesized and evaluated several thiourea derivatives, highlighting substituent-dependent antioxidant activity. Key findings include:

Table 1: Antioxidant Activity of Selected Thiourea Derivatives
Compound Substituents/Structure % Inhibition (CCl₄ Model) Reference
A8 4-Hydroxyphenyl-anilinocarbonothioyl benzamide 86.6%
H10 4-Methoxyphenyl-anilinocarbonothioyl benzamide 87.7%
B3 N-(2-Phenylethyl)piperidine-1-carbothioamide 84.4%
B4 N-(2-Phenylethyl)morpholine-4-carbothioamide 86.7%
N-Acetylcarnosine Histidine derivative with acetyl and β-alanyl Not reported (antioxidant in ocular tissues)

Key Observations:

  • Electron-Donating Groups Enhance Activity : Compounds A8 (hydroxyl) and H10 (methoxy) exhibited the highest antioxidant activity in the benzamide series, suggesting that electron-donating groups stabilize free radicals via resonance .
  • Heterocyclic Cores Improve Bioavailability : Morpholine (B4) and piperidine (B3) substituents in heterocyclic thioureas showed superior activity compared to simpler aliphatic chains, likely due to enhanced solubility and membrane permeability .
  • Substituents like hydroxyl or methoxy on the aniline ring might further enhance efficacy, as seen in benzamide analogs .

Histidine Derivatives: Contrast with N-Acetylcarnosine

N-Acetylcarnosine (NAC), a histidine-derived dipeptide, lacks the thiourea group but is renowned for its antioxidant effects in ocular tissues . Unlike thiourea derivatives, NAC’s mechanism involves carnosine’s ability to quench singlet oxygen and chelate copper ions. The absence of the thiourea moiety in NAC underscores the critical role of this group in free radical scavenging, as demonstrated in Venkatesh’s studies .

Research Findings and Mechanistic Insights

  • Thiourea Moiety: The –NH–C(=S)–NH– group in thioureas acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) .
  • Histidine’s Role: The imidazole ring in histidine provides metal-binding sites, which could mitigate oxidative stress via Fenton reaction inhibition.
  • Structural Optimization : Substitutions on the aniline ring (e.g., hydroxyl, methoxy) and heterocyclic cores (e.g., morpholine) are critical for maximizing activity, as shown in benzamide and heterocyclic thioureas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(anilinocarbonothioyl)histidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(anilinocarbonothioyl)histidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.